d-threo-PDMP
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80938-69-8 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-threo-PDMP: A Technical Guide to a Potent Glucosylceramide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a widely utilized synthetic ceramide analog that potently and specifically inhibits glucosylceramide synthase (GCS). This enzyme catalyzes the initial step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. By blocking this crucial step, this compound serves as an invaluable tool for investigating the multifaceted roles of GSLs in a vast array of cellular processes. Furthermore, its ability to modulate GSL levels has positioned it as a compound of interest in the development of therapeutics for conditions characterized by aberrant GSL metabolism, such as certain lysosomal storage diseases and cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on key signaling pathways.
Introduction
Glycosphingolipids (GSLs) are a diverse class of lipids that are integral components of cellular membranes, particularly the plasma membrane.[1] They consist of a ceramide backbone linked to a carbohydrate moiety. GSLs are not merely structural components; they play critical roles in a multitude of cellular functions, including cell-cell recognition, adhesion, signal transduction, and modulation of membrane protein function.[2] The biosynthesis of the majority of GSLs commences with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS; EC 2.4.1.80).[3][4]
This compound is a stereospecific inhibitor of GCS, with the D-threo isomer exhibiting the highest inhibitory activity.[5] Its inhibitory action leads to a reduction in the cellular levels of GlcCer and downstream GSLs, such as gangliosides (e.g., GM3, GD3), and a concurrent accumulation of the substrate, ceramide.[6][7] This modulation of lipid composition has profound effects on cellular physiology, making this compound a critical tool for glycobiology research and a potential therapeutic agent.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide hydrochloride | [8] |
| Synonyms | D-PDMP, (+)-D-threo-PDMP hydrochloride | [9] |
| Molecular Formula | C₂₃H₃₉ClN₂O₃ | [8] |
| Molecular Weight | 427.0 g/mol | [8] |
| CAS Number | 139889-62-6 | [9] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, ethanol, methanol, and chloroform |
Mechanism of Action
This compound functions as a competitive inhibitor of glucosylceramide synthase with respect to ceramide.[5] Its structure mimics that of ceramide, allowing it to bind to the active site of GCS. This binding prevents the natural substrate, ceramide, from accessing the enzyme, thereby blocking the synthesis of glucosylceramide.[4] The inhibition is stereospecific, with the D-threo isomer being the most potent.[5]
The inhibition of GCS by this compound initiates a cascade of changes in cellular lipid metabolism. The primary consequence is the depletion of glucosylceramide and all downstream complex GSLs that are derived from it.[6][10] Concurrently, the blockage of ceramide utilization by GCS leads to an accumulation of cellular ceramide.[7] Ceramide itself is a bioactive lipid that can act as a second messenger in various signaling pathways, including those regulating cell proliferation, differentiation, and apoptosis.[7][11]
Figure 1: Mechanism of this compound Action.
Quantitative Efficacy
The inhibitory potency of this compound on GCS has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell/System Type | Reference |
| IC₅₀ | 5 µM | In vitro (mixed competition against ceramide) | [5] |
| Kᵢ | 0.7 µM | In vitro | [5] |
| Effective Concentration (in vitro) | 5 - 40 µM | Various cell lines (e.g., rat explants, cortical neurons) | [6] |
Impact on Cellular Signaling and Processes
The perturbation of GSL and ceramide levels by this compound has significant downstream effects on numerous cellular signaling pathways and physiological processes.
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound treatment can lead to the inhibition of cell proliferation and cell cycle arrest.[7] This effect is often attributed to the accumulation of ceramide, a known pro-apoptotic and anti-proliferative molecule. Studies have shown that this compound can arrest cells at the G1/S and G2/M transitions of the cell cycle.[7] This is associated with a decrease in the activity of cyclin-dependent kinases (CDKs), such as p34cdc2 and cdk2.[7]
Modulation of Apoptosis
The effect of this compound on apoptosis is context-dependent. The accumulation of ceramide can trigger apoptotic pathways.[11] However, in some instances, the depletion of certain GSLs, such as the ganglioside GD3, can protect cells from apoptosis induced by stimuli like TNF-α.[6]
Effects on Cell Adhesion and Neurite Growth
GSLs, particularly gangliosides like GM3, are involved in cell adhesion. By inhibiting GM3 synthesis, this compound can reduce the adhesion of certain cell types, such as B16 melanoma cells.[6] Furthermore, this compound has been shown to inhibit neurite growth and reduce the complexity of axonal networks.[6]
Lysosomal Lipid Accumulation and mTOR Inactivation
Recent studies have revealed that this compound can induce the accumulation of sphingolipids within lysosomes, an effect not observed with other GCS inhibitors like miglustat.[11][12] This lysosomal lipid accumulation has been linked to the inactivation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[11][12]
Figure 2: Downstream Cellular Effects of this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Specific details may need to be optimized for different cell types and experimental systems.
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on GCS activity in a cell-free system.
Materials:
-
Microsomal fraction containing GCS
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 4 mM MgCl₂)
-
TLC plates
-
Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the microsomal fraction, assay buffer, and varying concentrations of this compound. Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding NBD-C6-ceramide and UDP-glucose.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate NBD-C6-glucosylceramide from unreacted NBD-C6-ceramide.
-
Visualize the plate using a fluorescence imaging system and quantify the intensity of the NBD-C6-glucosylceramide spots.
-
Calculate the percentage of GCS inhibition for each this compound concentration and determine the IC₅₀ value.
References
- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Ceramide glucosyltransferase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C23H39ClN2O3 | CID 16219895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, commonly known as D-threo-PDMP, is a synthetic ceramide analogue that potently and specifically inhibits glucosylceramide synthase (GCS). By blocking the initial step in the biosynthesis of most glycosphingolipids (GSLs), this compound serves as a critical tool for investigating the myriad functions of these complex lipids in cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action and experimental workflows are included to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is the (1R,2R)-threo-stereoisomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol. Its chemical structure consists of a phenyl group, a decanoylamino side chain, and a morpholino ring attached to a propanol backbone. The hydrochloride salt is a common commercially available form.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | [1] |
| Synonyms | D-PDMP, (+)-D-threo-PDMP | [1][2] |
| CAS Number | 139889-62-6 | [1] |
| Molecular Formula | C₂₃H₃₈N₂O₃ · HCl | [1] |
| Molecular Weight | 427.0 g/mol | [1] |
| Appearance | White solid | |
| Solubility | Soluble in DMSO, ethanol, and methanol. | [3] |
| Storage | Store at -20°C under desiccating conditions. | [3] |
Mechanism of Action and Biological Activity
The primary mechanism of action of this compound is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of glucosylceramide-based glycosphingolipids.[4]
Table 2: Biological Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC₅₀ (GCS) | 5 µM | Enzyme assay | [2] |
| Ki (GCS) | 0.7 µM | Kinetic analysis |
By inhibiting GCS, this compound leads to a reduction in the cellular levels of glucosylceramide and downstream GSLs, such as lactosylceramide, GM3, and GD3.[4][5] This depletion of GSLs has been shown to affect a multitude of cellular processes.
Signaling Pathways Affected by this compound
The inhibition of GCS and subsequent alteration of the cellular lipid profile by this compound have been shown to impact several key signaling pathways.
-
Ceramide-Mediated Apoptosis: The blockage of ceramide utilization for GSL synthesis can lead to an accumulation of intracellular ceramide.[4] Ceramide is a well-established second messenger that can induce apoptosis through various pathways, including the activation of caspases.
-
mTOR Signaling: this compound treatment has been demonstrated to cause the inactivation of the mechanistic target of rapamycin (mTOR).[6][7] This is preceded by the accumulation of lysobisophosphatidic acid (LBPA) and cholesterol in lysosomes, leading to the dissociation of mTOR from the lysosomal surface.[7] Inactivated mTOR is unable to phosphorylate its downstream targets, such as transcription factor EB (TFEB), which then translocates to the nucleus to regulate gene expression.[6][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. D,L-threo-PDMP, Glucosylceramide synthase inhibitor (CAS 109836-82-0) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
D-threo-PDMP: A Technical Guide for Researchers
An In-depth Examination of a Potent Glucosylceramide Synthase Inhibitor
This technical guide provides a comprehensive overview of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a widely utilized inhibitor of glucosylceramide synthase (GCS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, experimental protocols, and effects on key signaling pathways.
Core Properties of this compound
This compound is a synthetic ceramide analog that acts as a potent and specific inhibitor of the enzyme glucosylceramide synthase. This inhibition blocks the first committed step in the biosynthesis of most glycosphingolipids (GSLs). The following table summarizes the key quantitative data for this compound and its common salt form.
| Property | This compound (Hydrochloride) | This compound (Free Base) |
| CAS Number | 139889-62-6[1] | 80938-69-8 (for DL-threo mixture) |
| Molecular Formula | C₂₃H₃₈N₂O₃ • HCl[1] | C₂₃H₃₈N₂O₃ |
| Molecular Weight | 427.0 g/mol [1][2] | 390.56 g/mol |
| Purity | ≥98%[1][2] | ≥98% (HPLC) |
| Appearance | White solid[3] | Solid |
| Solubility | Soluble in Ethanol and Methanol[1] | Soluble in DMSO |
Mechanism of Action and Biological Effects
This compound primarily functions as an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[4][5] This is the initial step for the synthesis of a vast array of downstream glycosphingolipids, including gangliosides, globosides, and lacto-series GSLs. By blocking this crucial step, this compound leads to a reduction in the cellular levels of these complex GSLs.
The biological consequences of GCS inhibition by this compound are multifaceted and include:
-
Alteration of Cell Surface Glycolipid Composition: Treatment of cells with this compound leads to a significant decrease in the expression of cell surface GSL antigens.[6]
-
Induction of Ceramide Accumulation: The blockage of GlcCer synthesis results in the accumulation of its precursor, ceramide.[7] Ceramide is a bioactive lipid known to be involved in various cellular processes, including apoptosis.
-
Modulation of Cellular Signaling: this compound has been shown to impact several key signaling pathways, including the mTOR pathway and pathways related to apoptosis.[8]
-
Effects on Cellular Processes: The compound has been observed to influence cell adhesion, proliferation, and neurite outgrowth.[4][6]
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
This protocol outlines the basic steps for treating cultured cells with this compound to study its effects on glycosphingolipid metabolism and cellular functions.
Materials:
-
This compound hydrochloride
-
Sterile deionized water or appropriate solvent (e.g., DMSO)
-
Cell culture medium
-
Cultured cells of interest
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Stock Solution Preparation: Dissolve this compound hydrochloride in sterile deionized water to prepare a stock solution (e.g., 4 mM).[3] Gentle warming at 40°C and sonication can aid in dissolution.[3] For some applications, DMSO can be used as the solvent.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter.[3]
-
Storage: Store the sterile stock solution at 4°C for up to one month.[3]
-
Cell Seeding: Plate the cells of interest at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound. Typical final concentrations range from 5 µM to 40 µM, depending on the cell type and the duration of the experiment.[3][4]
-
Incubation: Culture the cells for the desired period, which can range from 1 to 6 days.[3]
-
Analysis: Following incubation, harvest the cells for downstream analysis of glycosphingolipids, protein expression, or other cellular functions.
Analysis of Glycosphingolipid Levels by Thin-Layer Chromatography (TLC)
This protocol provides a method for the extraction and analysis of cellular glycosphingolipids by TLC following treatment with this compound.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Chloroform
-
Methanol
-
Deionized water
-
Orcinol reagent (for visualization)
-
Resorcinol reagent (for ganglioside visualization)
-
Primuline reagent (for non-destructive visualization)
-
Lipid standards (e.g., GlcCer, LacCer, GM3)
Procedure:
-
Lipid Extraction: After cell treatment and harvesting, extract total lipids from the cell pellet using a mixture of chloroform and methanol (e.g., 2:1 v/v followed by 1:1 v/v).
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen. Re-dissolve the lipid extract in a small volume of chloroform:methanol (2:1 v/v).
-
TLC Plate Preparation: Mark the origin and solvent front on the TLC plate with a pencil.
-
Sample Application: Carefully spot the lipid extract and standards onto the origin of the TLC plate.
-
Chromatography: Place the TLC plate in a developing chamber containing the appropriate solvent system. Common solvent systems include:
-
For neutral GSLs: Chloroform/Methanol/Water (65:25:4, v/v/v)[9]
-
For gangliosides: Chloroform/Methanol/0.25% aqueous CaCl₂ (50:45:10, v/v/v)
-
-
Visualization: After the solvent front has reached the desired height, remove the plate from the chamber and dry it thoroughly. Visualize the separated lipids using an appropriate staining reagent:
-
Orcinol Reagent: Spray the plate and heat at 110°C. GSLs will appear as purple-blue spots.[10][11]
-
Resorcinol Reagent: Spray the plate and heat at 95°C. Gangliosides will appear as blue-violet spots.[10][11]
-
Primuline Reagent: Spray the plate and visualize under UV light for non-destructive detection.[10][11]
-
-
Analysis: Compare the migration of the sample lipids to the standards to identify the different GSL species. The intensity of the spots can be quantified using densitometry.
Signaling Pathways Affected by this compound
The inhibition of GCS by this compound initiates a cascade of events that impact critical cellular signaling pathways.
Glycosphingolipid Biosynthesis Pathway
The primary effect of this compound is the direct inhibition of glucosylceramide synthase, which blocks the synthesis of glucosylceramide and downstream glycosphingolipids.
Caption: Inhibition of Glycosphingolipid Biosynthesis by this compound.
Ceramide-Induced Apoptosis Pathway
The accumulation of ceramide resulting from GCS inhibition can trigger the intrinsic apoptosis pathway. Ceramide can act on the mitochondria to promote the release of cytochrome c, which in turn activates the caspase cascade, leading to programmed cell death.
Caption: Ceramide-Mediated Apoptosis Induced by this compound.
mTOR Signaling Pathway
Recent studies have indicated that PDMP can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. This inhibition appears to be independent of its effects on GCS and involves the translocation of mTORC1 away from the lysosome, its site of activation.[8]
Caption: PDMP-Induced Inhibition of mTORC1 Signaling.
Conclusion
This compound is an invaluable tool for researchers studying the roles of glycosphingolipids in a wide range of biological processes. Its potent and specific inhibition of glucosylceramide synthase allows for the targeted depletion of complex GSLs, enabling the investigation of their functions in cell signaling, adhesion, and growth. Furthermore, the secondary effects of this compound, such as ceramide accumulation and mTOR pathway modulation, offer additional avenues for research into fundamental cellular regulatory mechanisms. This guide provides a foundational understanding and practical protocols to aid in the effective use of this important chemical probe.
References
- 1. caymanchem.com [caymanchem.com]
- 2. D,L-threo-PDMP, Glucosylceramide synthase inhibitor (CAS 109836-82-0) | Abcam [abcam.com]
- 3. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by intracellular ceramide accumulation in MDA-MB-435 breast carcinoma cells is dependent on the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDMP, a ceramide analogue, acts as an inhibitor of mTORC1 by inducing its translocation from lysosome to endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and History of D-threo-PDMP: An In-depth Technical Guide
Abstract
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a pivotal synthetic ceramide analogue that has significantly advanced our understanding of glycosphingolipid metabolism and function. As a potent and specific inhibitor of glucosylceramide synthase (GCS), this compound has been instrumental in elucidating the roles of glycosphingolipids in a myriad of cellular processes, from cell growth and adhesion to signal transduction. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It is intended for researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and its therapeutic potential.
Introduction: The Dawn of a Glycosphingolipid Inhibitor
The story of this compound begins with the pioneering work of Dr. Norman S. Radin and his colleagues in the late 20th century. Their research was driven by the need for specific molecular tools to investigate the complex pathways of glycosphingolipid (GSL) biosynthesis. GSLs, a diverse class of lipids characterized by a ceramide anchor and a carbohydrate headgroup, were known to be integral components of cell membranes, but their precise functions were largely enigmatic. The central hypothesis was that by inhibiting the synthesis of glucosylceramide (GlcCer), the common precursor for most GSLs, one could effectively deplete cells of these complex lipids and thereby unmask their physiological roles.
The Discovery and Key Milestones
The initial synthesis and characterization of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) was a landmark achievement. Early studies quickly revealed that the inhibitory activity of the racemic mixture resided in a specific stereoisomer: the D-threo enantiomer.
Key Researchers and Institutions:
-
Dr. Norman S. Radin: A leading figure in the field of lipid biochemistry, his laboratory at the University of Michigan was at the forefront of sphingolipid research.
-
Dr. Jin-ichi Inokuchi: A key collaborator, whose work was instrumental in characterizing the biological effects of this compound, particularly in cancer cell models.
Timeline of Key Events:
-
Late 1980s: Initial synthesis and reporting of PDMP as an inhibitor of glucosylceramide synthase.
-
1987: In a seminal paper in the Journal of Lipid Research, Inokuchi and Radin detailed the preparation of the active isomer of PDMP and established its stereospecificity. They identified the D-threo (1R, 2R) isomer as the potent inhibitor.[1]
-
1989: A study on B16 melanoma cells demonstrated that this compound could significantly alter the cell surface expression of glycolipid antigens and affect cell adhesion to extracellular matrix proteins.
-
Early 1990s: Further research solidified the role of this compound as a valuable tool for studying GSL function and its potential as a therapeutic agent.
Mechanism of Action: Targeting Glucosylceramide Synthase
This compound exerts its biological effects by directly inhibiting the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of most glycosphingolipids.
By blocking GCS, this compound prevents the formation of GlcCer, leading to a depletion of downstream complex GSLs. This inhibition also results in an accumulation of the substrate, ceramide, which is itself a bioactive molecule involved in cellular processes such as apoptosis and cell cycle arrest.
Quantitative Data
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Constants for this compound against Glucosylceramide Synthase
| Parameter | Value | Species/System | Reference |
| Ki | 0.7 µM | Murine | [1] |
| IC50 | 5 µM | In vitro enzyme assay | [1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16 Melanoma | Melanoma | Not specified, effective at 10-20 µM | |
| Various | Various | 10 - 50 µM | [2] |
| HCT116 | Colorectal Cancer | 22.4 µM (for a related compound) | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.[3][4]
Experimental Protocols
Synthesis of this compound from D-Serine
A common synthetic route to enantiomerically pure this compound starts from D-serine. The following is a generalized protocol based on published methods.
Detailed Steps (Conceptual):
-
Protection of D-Serine: The amino and carboxyl groups of D-serine are protected to prevent side reactions. This can be achieved through various standard organic chemistry techniques.
-
Formation of the Phenyl Ketone: The protected D-serine is reacted with a phenyl Grignard reagent (phenylmagnesium bromide) to introduce the phenyl group.
-
Reduction to the Threo Diol: The resulting ketone is stereoselectively reduced to the corresponding alcohol, yielding the desired threo diastereomer.
-
Introduction of the Decanoyl Group: The amino group is deprotected and then acylated with decanoyl chloride to form the amide linkage.
-
Introduction of the Morpholine Group: The hydroxyl group is converted to a leaving group (e.g., a tosylate), which is then displaced by morpholine.
-
Final Deprotection: Any remaining protecting groups are removed to yield the final this compound product. Purification is typically performed using column chromatography.
For a detailed, step-by-step laboratory protocol, it is essential to consult the primary literature, such as publications from the Radin and Inokuchi laboratories and subsequent synthetic chemistry papers.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a common method for measuring GCS activity in cell or tissue homogenates.
Materials:
-
Cell or tissue homogenate (source of GCS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 25 mM KCl[5]
-
Substrates:
-
NBD-C6-ceramide (fluorescent ceramide analog)
-
UDP-glucose
-
-
Phosphatidylcholine (for liposome preparation)
-
This compound (or other inhibitors)
-
TLC plates (Silica Gel 60)
-
TLC developing solvent: Chloroform:Methanol:Acetic Acid (e.g., 90:10:1 v/v/v)
-
Fluorescence imaging system
Procedure:
-
Prepare Substrate Liposomes: Co-solubilize NBD-C6-ceramide and phosphatidylcholine in chloroform/methanol, evaporate the solvent to form a thin film, and rehydrate with buffer followed by sonication to form liposomes.
-
Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate, assay buffer, and the inhibitor (this compound) at various concentrations. Pre-incubate for a short period.
-
Initiate Reaction: Start the enzymatic reaction by adding the NBD-C6-ceramide liposomes and UDP-glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Lipid Extraction: Vortex and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the appropriate solvent system.
-
Quantification: Visualize the fluorescent spots (substrate and product) using a fluorescence imager and quantify the band intensities. The product, NBD-C6-glucosylceramide, will have a different Rf value than the substrate.
-
Calculate Activity: Determine the amount of product formed and express the GCS activity (e.g., as pmol/mg protein/hour). Calculate the percent inhibition for each concentration of this compound to determine the IC50.
Cell-Based Assay for GSL Depletion
This protocol outlines a general procedure for treating cultured cells with this compound and analyzing the resulting changes in GSL expression.
Materials:
-
Cultured cells (e.g., B16 melanoma cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., ethanol or DMSO)
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
TLC plates and developing solvents
-
Orcinol-sulfuric acid or resorcinol-HCl spray reagents for visualizing GSLs
Procedure:
-
Cell Seeding: Plate the cells in culture dishes or flasks at an appropriate density and allow them to adhere and grow overnight.
-
Treatment with this compound: Replace the culture medium with fresh medium containing the desired concentration of this compound (and a vehicle control). Typical concentrations range from 5 to 40 µM.[1]
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Cell Harvesting: Wash the cells with PBS and harvest them by scraping or trypsinization.
-
Lipid Extraction: Extract the total lipids from the cell pellet using a chloroform/methanol extraction method.
-
Analysis of GSLs:
-
Separate the extracted lipids by TLC.
-
Visualize the GSLs by spraying the TLC plate with orcinol-sulfuric acid (for neutral GSLs) or resorcinol-HCl (for gangliosides) and heating.
-
Compare the GSL profiles of the treated and control cells to assess the extent of GSL depletion.
-
Signaling Pathways and Cellular Consequences
The inhibition of GCS by this compound triggers a cascade of cellular events beyond the simple depletion of complex GSLs.
Key Cellular Effects:
-
Altered Cell Adhesion: Depletion of GSLs can disrupt the organization of the plasma membrane and affect the function of adhesion molecules, leading to changes in cell-matrix and cell-cell interactions.
-
Modulation of Signal Transduction: GSLs are known to cluster with signaling receptors in lipid rafts. Their depletion can therefore alter the activity of these receptors, such as the epidermal growth factor receptor (EGFR).
-
Induction of Apoptosis and Cell Cycle Arrest: The accumulation of ceramide, a pro-apoptotic lipid, can trigger programmed cell death and inhibit cell proliferation.
Conclusion
This compound has been an indispensable tool in the field of glycosphingolipid research for over three decades. Its discovery and characterization by pioneers like Norman S. Radin and Jin-ichi Inokuchi opened up new avenues for investigating the fundamental roles of GSLs in health and disease. This technical guide has provided a comprehensive overview of the history, mechanism of action, quantitative data, and key experimental protocols associated with this remarkable compound. As research into sphingolipid metabolism continues to evolve, this compound will undoubtedly remain a cornerstone for elucidating the intricate functions of this vital class of lipids and for the development of novel therapeutic strategies targeting GSL biosynthesis.
References
- 1. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential Regulation of Glucosylceramide Synthesis and Efflux by Golgi and Plasma Membrane Bound ABCC10 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of D-threo-PDMP on the Glycosphingolipid Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a widely utilized synthetic ceramide analogue that serves as a potent and specific inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs). By competitively inhibiting GCS, this compound effectively depletes downstream GSLs, leading to an accumulation of the precursor, ceramide. This modulation of the glycosphingolipid synthesis pathway has profound effects on numerous cellular processes, including cell growth, adhesion, signaling, and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its quantitative effects, detailed experimental protocols for its study, and visualizations of the affected cellular pathways.
Mechanism of Action
This compound primarily exerts its effects by acting as a competitive inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][2] As a structural analogue of ceramide, this compound binds to the active site of GCS, preventing the transfer of glucose from UDP-glucose to ceramide. This blockade is the initial and pivotal event that triggers a cascade of downstream cellular consequences.
The inhibition of GCS leads to two primary outcomes:
-
Depletion of Downstream Glycosphingolipids: The synthesis of a vast array of complex GSLs, including lactosylceramide, and the ganglio-, globo-, and neolacto-series, is significantly reduced.[1] This depletion of GSLs from cellular membranes alters the properties of the plasma membrane and affects the function of membrane-associated proteins.
-
Accumulation of Ceramide: The substrate of GCS, ceramide, accumulates within the cell.[1] Ceramide is a bioactive lipid that can act as a second messenger in various signaling pathways, most notably those leading to apoptosis.
Furthermore, studies have indicated that this compound can also inhibit lactosylceramide synthase, the enzyme responsible for the synthesis of lactosylceramide from glucosylceramide. This dual inhibition further ensures a comprehensive blockade of the major glycosphingolipid synthesis pathways.
Beyond its direct enzymatic inhibition, this compound has been observed to induce secondary effects, including the accumulation of lipids within lysosomes and the inactivation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[3][4]
Quantitative Data Summary
The inhibitory potency of this compound and its racemic mixture has been quantified in various studies. The following tables summarize the key quantitative data regarding the effects of this compound on GCS activity and its impact on cellular processes.
| Compound | Target | Assay Type | IC50 Value | Reference |
| (+)-D-threo-PDMP | Glucosylceramide Synthase | Enzyme Assay | 5 µM | |
| DL-threo-PDMP | Glucosylceramide Synthase | Enzyme Assay | 2-20 µM | [5] |
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| Rat Explants | Neurite Growth | 5-20 µM | Dose-dependent inhibition | [1] |
| Cortical Neurons | Synchronous Ca2+ Oscillations | 5-40 µM | Significant reduction | [2] |
| B16 Melanoma Cells | Cell Adhesion | 10-15 µM | Inhibition | [2] |
| Glomerular Mesangial Cells | Proliferation | 20 µM | Significant stimulation | [1] |
| Osimertinib-Resistant NSCLC | Sphingolipid Levels | 20 µM | Altered levels of glycosylated ceramides | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the glycosphingolipid synthesis pathway.
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes an assay to measure the enzymatic activity of GCS in the presence and absence of inhibitors like this compound.
Materials:
-
Cell or tissue homogenates containing GCS
-
Radiolabeled UDP-[14C]glucose
-
Ceramide substrate (e.g., C6-ceramide)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
Chloroform/methanol (2:1, v/v)
-
TLC plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, cell/tissue homogenate, and ceramide substrate.
-
Add this compound at various concentrations to the test samples. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding UDP-[14C]glucose.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate glucosylceramide from unreacted ceramide.
-
Visualize the radiolabeled glucosylceramide using a phosphorimager or by scraping the corresponding silica gel area and quantifying using a scintillation counter.
-
Calculate the percentage inhibition of GCS activity at each this compound concentration to determine the IC50 value.
Cell-Based Assay for Glycosphingolipid Synthesis Inhibition
This protocol outlines a method to assess the effect of this compound on GSL synthesis in cultured cells using a metabolic labeling approach.
Materials:
-
Cultured cells of interest
-
This compound
-
Radiolabeled precursor (e.g., [3H]galactose or [14C]serine)
-
Cell culture medium and supplements
-
PBS (Phosphate Buffered Saline)
-
Lipid extraction solvents (e.g., hexane/isopropanol 3:2, v/v)
-
TLC plates and developing solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Plate cells in culture dishes and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-72 hours). Include a vehicle control.
-
During the last few hours of the treatment period, add the radiolabeled precursor to the culture medium.
-
After the labeling period, wash the cells with cold PBS.
-
Harvest the cells by scraping.
-
Extract the total lipids from the cell pellet using an appropriate solvent system.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (2:1).
-
Analyze the lipid extract by TLC as described in the in vitro assay protocol to separate and quantify the different GSL species.
-
Determine the reduction in the synthesis of specific GSLs in this compound-treated cells compared to the control.
Lipid Extraction and Analysis
This protocol provides a general method for the extraction and analysis of cellular lipids, including GSLs.
Materials:
-
Cell or tissue samples
-
Chloroform
-
Methanol
-
Water
-
Centrifuge
-
Nitrogen gas stream
-
TLC or LC-MS/MS system
Procedure (Folch Method):
-
Homogenize the cell or tissue sample in chloroform/methanol (2:1, v/v).
-
Add water to create a biphasic system and vortex thoroughly.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase.
-
Wash the organic phase with a mixture of chloroform/methanol/water (3:48:47, v/v/v) to remove non-lipid contaminants.
-
Centrifuge and collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
The dried lipid extract can be stored at -20°C or -80°C for further analysis by TLC or LC-MS/MS.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Glycosphingolipid Synthesis Pathway and Inhibition by this compound.
Caption: Downstream Cellular Effects of this compound.
Caption: General Experimental Workflow for Studying this compound Effects.
Conclusion
This compound is an invaluable tool for researchers studying the roles of glycosphingolipids in cellular biology. Its specific and potent inhibition of glucosylceramide synthase allows for the controlled manipulation of the GSL synthesis pathway, providing insights into the functions of these complex lipids in health and disease. This technical guide has provided a comprehensive overview of the action of this compound, quantitative data on its effects, detailed experimental protocols, and visual representations of the involved pathways. This information is intended to support the research community in designing and executing robust experiments to further elucidate the intricate world of glycosphingolipid biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation [ouci.dntb.gov.ua]
- 5. apexbt.com [apexbt.com]
- 6. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of D-threo-PDMP in the Investigation of Ceramide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a pivotal synthetic ceramide analogue that has become an indispensable tool for researchers studying ceramide metabolism and the broader field of glycosphingolipid biology. As a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide, this compound effectively blocks the synthesis of most glycosphingolipids. This inhibition leads to the intracellular accumulation of its substrate, ceramide, a bioactive lipid implicated in a myriad of cellular processes including apoptosis, cell cycle arrest, and senescence. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound as a research tool, with a focus on experimental design, data interpretation, and the elucidation of ceramide-mediated signaling pathways.
Introduction
Ceramide, a central molecule in sphingolipid metabolism, acts as a precursor for the synthesis of complex sphingolipids, including sphingomyelin and a vast array of glycosphingolipids (GSLs). The conversion of ceramide to glucosylceramide by glucosylceramide synthase (GCS) represents a critical branching point in this metabolic pathway. By inhibiting GCS, this compound provides a robust method to perturb this balance, leading to a decrease in the cellular pool of GSLs and a concurrent increase in ceramide levels.[1][2] This allows for the systematic study of the functional consequences of elevated ceramide and depleted GSLs.
Mechanism of Action
This compound is a structural analogue of ceramide and acts as a competitive inhibitor of GCS.[3] The D-threo stereoisomer is the active form, demonstrating high specificity for GCS over other enzymes involved in sphingolipid metabolism.[4] Its inhibitory action redirects ceramide away from the GSL synthetic pathway, leading to its accumulation. This accumulated ceramide can then participate in various signaling cascades, making this compound an excellent tool to probe these ceramide-centric cellular events.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key parameters in various cell lines as reported in the literature.
Table 1: IC50 Values of this compound for Glucosylceramide Synthase (GCS) Activity
| Cell Line/Enzyme Source | IC50 Value | Reference |
| Murine Brain | 5 µM | [5] |
| MDCK Cells | 0.5 µM (for D-threo-P4, a PDMP homologue) | [6] |
Table 2: Effects of this compound on Cellular Lipid Levels
| Cell Line | This compound Concentration | Treatment Duration | Effect on Lipid Levels | Reference |
| NCI/ADR-RES | 2.5 µM, 10 µM | 4 hours | Dose-dependent decrease in GlcCer/Cer ratio | [1][7] |
| HepG2 | 40 µM | Not Specified | GM3 content decreased to 22.3% of control | [8] |
| B16 Melanoma Cells | 10-15 µM | 20 hours | Inhibition of glycolipid synthesis | [9] |
| Human Kidney Proximal Tubular Cells | Concentration-dependent | Not Specified | Reduction in GlcCer, LacCer, GbOse3Cer, and GbOse4Cer | [2][10] |
Table 3: Effects of this compound on Cellular Processes
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Rat Explants | 5-20 µM | 2 days | Dose-dependent inhibition of neurite growth | [9][11] |
| Cortical Neurons | 5-40 µM | 8 days | Reduction in synchronous Ca2+ oscillations | [9][11] |
| B16 Melanoma Cells | 10-25 µM | Not Specified | Inhibition of cell binding to laminin and collagen | [5] |
| Glomerular Mesangial Cells (GMC) | 20 µM | 24 hours | Stimulation of proliferation | [9][11] |
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from a cell-based assay using a fluorescent ceramide analogue.[1][7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., NCI/ADR-RES) at a suitable density in a culture dish.
-
Treat cells with varying concentrations of this compound (e.g., 2.5 µM and 10 µM) in culture medium for a specified time (e.g., 4 hours) at 37°C. A vehicle control (e.g., DMSO) should be included.
-
-
Labeling with Fluorescent Ceramide:
-
Remove the treatment medium and incubate the cells with a medium containing a fluorescent ceramide analogue, such as NBD C6-ceramide (e.g., 100 µM), for 2 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in an acidic methanol solution (e.g., 1:50 acetic acid:methanol).
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a borate-impregnated HPTLC plate.
-
Develop the plate in a solvent system such as chloroform/methanol/water (100:30:4, v/v/v).
-
-
Quantification:
-
Visualize the fluorescent spots (NBD-C6-ceramide and NBD-C6-glucosylceramide) under UV light.
-
Scrape the corresponding silica spots and elute the lipids.
-
Quantify the fluorescence using a spectrophotometer to determine the amount of glucosylceramide produced.
-
Lipid Extraction and Analysis
This protocol outlines a general procedure for the extraction and analysis of cellular lipids following this compound treatment.[3]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration and duration.
-
-
Cell Harvesting and Lipid Extraction:
-
Wash cells with PBS and scrape them from the culture dish.
-
Extract total lipids using a two-step procedure with chloroform/methanol (2:1, v/v) followed by chloroform/methanol (1:1, v/v), each for 1 hour at 40°C.
-
Dry the combined extracts under a stream of nitrogen.
-
-
Lipid Analysis:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Analyze the lipid composition using techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of ceramide, glucosylceramide, and other sphingolipids.
-
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.[12][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations for the desired exposure time. Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualization of this compound-Modulated Signaling Pathways
The accumulation of ceramide following GCS inhibition by this compound can trigger several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Ceramide Metabolism and the Action of this compound
Caption: this compound inhibits Glucosylceramide Synthase (GCS).
This compound-Induced Apoptosis Pathway
Caption: Ceramide accumulation triggers the intrinsic apoptosis pathway.
This compound and the mTOR Signaling Pathway
Caption: this compound can inhibit mTORC1 signaling.
This compound and the Endoplasmic Reticulum (ER) Stress Pathway
Caption: this compound can induce ER stress, leading to autophagy and apoptosis.
Conclusion
This compound is a powerful and versatile tool for the study of ceramide metabolism and glycosphingolipid function. By specifically inhibiting GCS, it allows researchers to dissect the complex roles of ceramide in a wide range of cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a research setting. Careful experimental design and a thorough understanding of its mechanism of action will continue to yield valuable insights into the intricate world of sphingolipid biology and its implications for human health and disease.
References
- 1. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. caymanchem.com [caymanchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Core Principles of Glucosylceramide Synthase (GCS) Inhibition by d-threo-PDMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a widely utilized synthetic ceramide analogue and a potent, stereospecific inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS; EC 2.4.1.80). GCS catalyzes the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs) by transferring a glucose moiety from UDP-glucose to ceramide. By blocking this crucial step, this compound serves as an invaluable tool for investigating the myriad biological functions of GSLs and as a potential therapeutic agent in diseases characterized by aberrant GSL metabolism, such as certain cancers and lysosomal storage disorders. This guide provides an in-depth technical overview of the fundamental principles governing GCS inhibition by this compound, encompassing its kinetic properties, the molecular basis of its inhibitory action, and detailed experimental protocols for its study.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against GCS has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that define its efficacy.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 5 µM | In vitro enzyme assay | [1] |
| 10-50 µM | Various cancer cell lines (general range for PDMP and its analogues) | [2] | |
| Ki | 0.7 µM | In vitro enzyme assay | [1] |
Note: IC50 values can vary depending on the specific cell line, substrate concentrations, and experimental conditions.
Mechanism of GCS Inhibition by this compound
This compound functions as a competitive inhibitor with respect to the substrate ceramide. Its mechanism of action is rooted in its structural similarity to ceramide, allowing it to bind to the GCS active site.
Molecular Interactions at the GCS Active Site
In silico molecular docking and site-directed mutagenesis studies have elucidated key amino acid residues within the GCS active site that are critical for this compound binding and inhibitory activity.[1][3][4] The D-threo isomer is the biologically active form, highlighting the stereospecificity of the interaction.[1]
Key interacting residues include:
-
Histidine-193 (His193): This residue is essential for the sensitivity of GCS to this compound. Its replacement eliminates the inhibitory effect, suggesting a direct role in binding the inhibitor.[1][3]
-
Active Site Pocket Residues (Phe205, Cys207, Tyr237, and Leu284): These residues form a hydrophobic pocket that accommodates the phenyl and decanoylamino moieties of this compound, contributing to the stability of the enzyme-inhibitor complex.[1][3]
The binding of this compound to the GCS active site physically obstructs the binding of the natural substrate, ceramide, thereby preventing the transfer of glucose and the formation of glucosylceramide.
Downstream Cellular Effects of GCS Inhibition
The primary consequence of GCS inhibition by this compound is the depletion of glucosylceramide and, subsequently, a reduction in the cellular levels of most downstream GSLs. This leads to an accumulation of the substrate, ceramide. These alterations in lipid composition trigger a cascade of secondary cellular events.
Experimental Protocols
In Vitro GCS Activity Assay with this compound
This protocol outlines a method to determine the inhibitory effect of this compound on GCS activity in cell lysates using a radiolabeled substrate.
Materials:
-
Cell culture of interest
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 250 mM sucrose, protease inhibitors)
-
This compound stock solution (in DMSO or ethanol)
-
Ceramide substrate (e.g., C6-ceramide)
-
Radiolabeled UDP-[14C]glucose
-
Reaction buffer (e.g., 100 mM HEPES pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
Chloroform/methanol (2:1, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize (e.g., using a Dounce homogenizer or sonication).
-
Centrifuge the homogenate to pellet debris and collect the supernatant containing the microsomal fraction where GCS is located.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (typically 50-100 µg of protein)
-
Reaction buffer
-
Ceramide substrate (e.g., 50 µM)
-
Varying concentrations of this compound (and a vehicle control). Pre-incubate for 15 minutes at 37°C.
-
-
Initiate the reaction by adding UDP-[14C]glucose (e.g., 0.5 µCi).
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
-
Lipid Extraction and Quantification:
-
Stop the reaction by adding chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a known volume of chloroform/methanol.
-
Quantify the incorporated radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the GCS activity as the amount of radiolabeled glucosylceramide formed per unit of protein per unit of time.
-
Plot the GCS activity against the concentration of this compound to determine the IC50 value.
-
Analysis of Cellular Glycosphingolipid Levels following this compound Treatment
This protocol describes a method to assess the effect of this compound on the cellular profile of GSLs using thin-layer chromatography (TLC).
Materials:
-
Cell culture of interest
-
This compound
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
TLC plates (silica gel 60)
-
TLC developing solvent system (e.g., chloroform/methanol/water, 60:35:8, v/v/v)
-
Visualization reagent (e.g., orcinol-sulfuric acid spray or iodine vapor)
-
GSL standards
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (and a vehicle control) for a specific duration (e.g., 24-72 hours).
-
-
Lipid Extraction:
-
Harvest the cells and wash with PBS.
-
Extract total lipids from the cell pellet using a mixture of chloroform and methanol (e.g., 2:1 followed by 1:2).
-
Pool the extracts and perform a phase separation by adding water.
-
Collect the lower organic phase containing the neutral GSLs and the upper aqueous phase containing the gangliosides (acidic GSLs).
-
Dry the lipid extracts.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extracts in a small volume of chloroform/methanol.
-
Spot the lipid extracts and GSL standards onto a TLC plate.
-
Develop the TLC plate in a chamber equilibrated with the developing solvent system until the solvent front reaches near the top of the plate.
-
Remove the plate and allow it to dry completely.
-
-
Visualization and Analysis:
-
Spray the dried TLC plate with the visualization reagent (e.g., orcinol spray) and heat to develop the spots.
-
Alternatively, place the plate in a chamber with iodine crystals to visualize the lipid spots.
-
Document the chromatogram by scanning or photography.
-
Identify the GSLs by comparing their migration with the standards.
-
Densitometric analysis can be performed to quantify the relative changes in GSL levels.
-
Conclusion
This compound is a cornerstone tool for the study of glycosphingolipid biology. Its well-characterized inhibitory action on GCS, coupled with its profound effects on cellular lipid homeostasis, provides a powerful means to dissect the roles of GSLs in health and disease. A thorough understanding of its mechanism of inhibition, quantitative parameters, and the appropriate experimental methodologies is crucial for its effective application in research and drug development. This guide provides a foundational framework for scientists to design, execute, and interpret experiments involving this pivotal GCS inhibitor.
References
- 1. Human Glucosylceramide Synthase at Work as Provided by “In Silico” Molecular Docking, Molecular Dynamics, and Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of active site residues in glucosylceramide synthase. A nucleotide-binding catalytic motif conserved with processive beta-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for d-threo-PDMP in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] By blocking the conversion of ceramide to glucosylceramide, this compound leads to a depletion of downstream GSLs and an accumulation of ceramide.[3][4] This modulation of lipid metabolism affects a multitude of cellular processes, making this compound a valuable tool for studying the roles of GSLs and ceramide in cell signaling, proliferation, apoptosis, and drug resistance. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate these phenomena.
Mechanism of Action
This compound acts as a competitive inhibitor of GCS with respect to ceramide.[1] This inhibition prevents the transfer of glucose from UDP-glucose to ceramide, thereby blocking the synthesis of glucosylceramide and all subsequent GSLs derived from it.[1] This leads to two primary cellular consequences: a decrease in the cellular levels of GSLs and an increase in the concentration of the substrate, ceramide.[3][4] Ceramide itself is a bioactive lipid involved in various signaling pathways, including those regulating apoptosis and cell cycle arrest.[3]
Data Presentation
Quantitative Effects of this compound on Cellular Processes
| Parameter | Cell Line | Concentration | Duration | Effect | Reference |
| Glucosylceramide Synthase (GCS) Inhibition | In vitro enzyme assay | 5 µM | N/A | 50% inhibition (IC50) | [5] |
| GM3 Ganglioside Level | HepG2 | 40 µM | Not Specified | Decreased to 22.3% of control | [6] |
| Insulin Receptor Autophosphorylation | HepG2 | 40 µM | Not Specified | 185.1% increase | [6] |
| Akt1 Kinase Phosphorylation | HepG2 | 40 µM | Not Specified | 286.0% increase | [6] |
| Glycolipid Content | A431 | 5 µM | 6 days | Reduced to ~5% of control | [2] |
| Cell Adhesion (to laminin and collagen) | B16 Melanoma | 10-25 µM | Not Specified | Inhibition | [5] |
| Neurite Growth | Rat Explants | 5-20 µM | 2 days | Dose-dependent inhibition | [4] |
| Synchronous Ca2+ Oscillations | Cortical Neurons | 5-40 µM | 8 days | Significant reduction | [4] |
Experimental Protocols
General Guidelines for this compound Preparation and Use
Reagent Preparation:
-
Stock Solution: Prepare a stock solution of this compound (hydrochloride) in an appropriate solvent such as ethanol or methanol.[5] A common stock concentration is 10 mM.
-
Storage: Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months).[4]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure thorough mixing. The final concentration typically ranges from 5 µM to 40 µM depending on the cell type and the desired effect.[4]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC Staining)
This protocol is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or culture flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks. Once they reach the desired confluency, treat them with various concentrations of this compound for the desired duration. Include a vehicle control.
-
Cell Harvesting:
-
Suspension cells: Collect the cells by centrifugation.
-
Adherent cells: Gently trypsinize the cells, collect them, and then centrifuge. Combine the supernatant (containing floating apoptotic cells) with the trypsinized adherent cells.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Ceramide Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of cellular ceramide levels following this compound treatment.
Materials:
-
Cells of interest treated with this compound
-
Internal standard (e.g., C17:0 ceramide)[6]
-
Methanol
-
Chloroform
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: Harvest cells (typically 1-5 x 10^6 cells) by scraping or trypsinization, followed by washing with cold PBS.
-
Lipid Extraction:
-
Resuspend the cell pellet in a known volume of methanol.
-
Add the internal standard to each sample.
-
Add chloroform to achieve a chloroform:methanol ratio of 2:1.
-
Vortex the mixture vigorously.
-
Add water to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
-
Drying and Reconstitution:
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mobile phase-like solvent).[6]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable column (e.g., C8 or C18).[6]
-
Use a gradient elution program with mobile phases appropriate for lipid separation (e.g., methanol/water with ammonium formate).[6]
-
Detect and quantify different ceramide species using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Normalize the peak area of each ceramide species to the peak area of the internal standard.
-
Quantify the absolute amount of each ceramide species using a standard curve.
-
Normalize the final ceramide amount to the total protein content or cell number of the original sample.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and its downstream cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp.bme.hu [pp.bme.hu]
Dissolving and Preparing D-threo-PDMP Stock Solutions: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the dissolution and preparation of stock solutions of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP), a potent inhibitor of glucosylceramide synthase. These guidelines are intended for researchers, scientists, and drug development professionals working with this compound in various experimental settings. The protocols herein cover a range of solvents and co-solvent systems to achieve desired concentrations for both in vitro and in vivo studies. All quantitative data is presented in clear, tabular format, and a diagram of the relevant signaling pathway is provided for conceptual clarity.
Introduction
This compound is a widely used pharmacological tool for studying the role of glycosphingolipids (GSLs) in cellular processes. As a specific inhibitor of glucosylceramide synthase (GCS), this compound blocks the initial step in the synthesis of most GSLs, leading to a depletion of these molecules and an accumulation of their precursor, ceramide.[1][2] This targeted inhibition allows for the investigation of GSL function in a variety of biological contexts, including cell adhesion, signal transduction, and neurite growth.[1][3] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This guide outlines the necessary information and step-by-step protocols to achieve this.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound hydrochloride is provided in Table 1. This information is essential for calculating molar concentrations and for understanding the compound's general characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₉ClN₂O₃ | [4] |
| Molecular Weight | 427.0 g/mol | [4][5] |
| Appearance | White solid | |
| Purity | ≥98% | [5] |
| Synonyms | D-PDMP, (+)-D-threo-PDMP | [5] |
Solubility of this compound
This compound hydrochloride exhibits solubility in a range of organic solvents. For aqueous-based systems, such as cell culture media, intermediate solvent systems are often required. Table 2 summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| DMSO | Soluble | |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [5] |
| Chloroform | Soluble | |
| Water | 4 mM with heating and sonication | [2] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.93 mM) | [3] |
| 10% EtOH, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.93 mM) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (12.80 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (12.80 mM) | [1] |
Experimental Protocols for Stock Solution Preparation
The following protocols provide detailed methodologies for preparing this compound stock solutions for various applications.
Protocol 1: High-Concentration Stock Solution in Organic Solvent
This protocol is suitable for preparing a high-concentration stock solution that can be further diluted in aqueous media for cell culture experiments.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation occurs.[1][3][6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3][6]
Note on Cell Culture Applications: When diluting the DMSO stock solution in cell culture medium, ensure the final concentration of DMSO does not exceed 0.1% to avoid solvent-induced cellular toxicity.[7] A negative control with the same final DMSO concentration should be included in experiments.[7]
Protocol 2: Aqueous Stock Solution Preparation
This protocol is adapted for applications where an organic solvent is not desirable.
Materials:
-
This compound hydrochloride powder
-
Deionized water
-
Water bath or sonicator
-
Sterile 0.22 µm membrane filter
-
Sterile storage bottles
Procedure:
-
Dissolve this compound in deionized water to make a 4 mM solution.
-
To aid dissolution, heat the solution to 40°C in a water bath with sonication.[2]
-
Once fully dissolved, filter the solution through a 0.22 µm membrane filter for sterilization.[2]
-
Store the stock solution at 4°C. This solution is reported to be stable for at least one month.[2]
Protocol 3: Co-Solvent System for In Vivo Applications
For animal studies, a co-solvent system is often necessary to achieve a suitable concentration for administration.
Materials:
-
This compound hydrochloride powder
-
DMSO or Ethanol
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure (Example for 1 mL working solution):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL) or ethanol (e.g., 12.5 mg/mL).[1][3]
-
In a sterile tube, add 100 µL of the this compound stock solution to 400 µL of PEG300 and mix thoroughly.[1][3]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained.[1][3]
-
This protocol can yield a final concentration of ≥ 1.25 mg/mL when starting with an ethanol-based stock or ≥ 5 mg/mL with a DMSO-based stock.[1][3]
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is a critical step in the biosynthesis of most glycosphingolipids.
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing a this compound stock solution in a cell-based experiment.
Caption: General workflow for cell treatment with this compound.
Storage and Stability
Proper storage of this compound and its stock solutions is crucial for maintaining its activity.
-
Solid Compound: Store at -20°C under desiccating conditions. The product can be stored for up to 12 months.
-
Stock Solutions: For optimal stability, aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][6] Always seal containers tightly to prevent moisture absorption.
By following these detailed protocols and guidelines, researchers can confidently prepare and utilize this compound stock solutions to investigate the critical roles of glycosphingolipids in their experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C23H39ClN2O3 | CID 16219895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. (+)-D-threo-PDMP (hydrochloride) | TargetMol [targetmol.com]
Application Notes and Protocols for In Vitro Inhibition of Glucosylceramide Synthase (GCS) by d-threo-PDMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a widely utilized potent and specific inhibitor of glucosylceramide synthase (GCS; UDP-glucose:N-acylsphingosine glucosyltransferase, EC 2.4.1.80). GCS catalyzes the initial step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. By inhibiting this key enzyme, this compound serves as an invaluable tool for studying the biological functions of GSLs in various cellular processes, including cell growth, differentiation, adhesion, and signaling. These application notes provide detailed information on the effective concentrations of this compound for inhibiting GCS in vitro and comprehensive protocols for its use and the subsequent analysis of its effects.
Mechanism of Action
This compound acts as a competitive inhibitor of GCS with respect to ceramide.[1] Its structure mimics that of ceramide, allowing it to bind to the active site of the enzyme, thereby preventing the synthesis of glucosylceramide (GlcCer) and the subsequent production of downstream GSLs such as gangliosides (e.g., GM3, GD3) and globosides.[2][3] This inhibition leads to a depletion of GSLs on the cell surface and an accumulation of the substrate, ceramide, which is a known apoptotic agent.[4] It is important to note that only the D-threo isomer (1R, 2R) of PDMP is active in inhibiting GCS.[1]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound for GCS inhibition can vary depending on the cell type, incubation time, and the specific biological endpoint being measured. The following table summarizes quantitative data from various in vitro studies.
| Cell Type/Enzyme Source | Concentration Range | Incubation Time | Observed Effect | Reference |
| Rat Explants | 5-20 µM | 2 days | Dose-dependent inhibition of neurite growth.[2][3] | MedchemExpress.com |
| Cortical Neurons | 5-40 µM | 8 days | Significant reduction in the frequency of synchronous Ca2+ oscillations.[2][3] | MedchemExpress.com |
| B16 Melanoma Cells | 10-15 µM | 20 hours | Inhibition of cell adhesion by blocking glycolipid synthesis.[2][3] | MedchemExpress.com |
| Glomerular Mesangial Cells (GMC) | 20 µM | 24 hours | Significant stimulation of proliferation and reduction in GM3 levels.[2][3] | MedchemExpress.com |
| Hepatocytes | 2-14 hours | N/A | Inhibition of glycosphingolipid synthesis, enhanced ceramide accumulation, and protection from TNF-α induced death.[2][3] | MedchemExpress.com |
| Osimertinib-Resistant NSCLC Cells | 15-25 µM (IC50) | N/A | Inhibition of cell proliferation.[5] | Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models |
| Normal Bronchial BEAS-2B Cells | 60 µM (IC50) | N/A | Significantly less sensitive to PDMP treatment compared to tumor cells.[5] | Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models |
| Enzyme Kinetic Analysis | 5 µM (IC50), 0.7 µM (Ki) | N/A | Mixed competition against ceramide.[1] | Inhibitors of glucosylceramide synthase - Glycoscience Protocols |
Experimental Protocols
Protocol 1: General Protocol for In Vitro GCS Inhibition in Cultured Cells
This protocol describes a general procedure for treating cultured cells with this compound to inhibit GCS and observing downstream cellular effects.
Materials:
-
This compound hydrochloride (or free base)
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH) for stock solution
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (for protein or lipid extraction)
-
Reagents for downstream analysis (e.g., cell viability assay, apoptosis assay, lipid extraction)
Procedure:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or larger dishes) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight under standard culture conditions.
-
-
This compound Treatment:
-
On the following day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 5-40 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experiment.
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for analysis. This may include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, XTT, or crystal violet staining) to determine the cytotoxic or cytostatic effects of this compound.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to assess the induction of programmed cell death.
-
Lipid Extraction and Analysis: To measure the levels of GlcCer, other GSLs, and ceramide (see Protocol 2).
-
Protein Analysis: (e.g., Western blotting) to examine the expression of proteins involved in related signaling pathways.
-
-
Protocol 2: Analysis of GCS Inhibition by Thin-Layer Chromatography (TLC)
This protocol provides a method to analyze the effect of this compound on the cellular levels of glycosphingolipids.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
PBS
-
Chloroform
-
Methanol
-
Sep-Pak C18 cartridges
-
TLC plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:water, 60:35:8, v/v/v)
-
Orcinol-sulfuric acid spray reagent or other appropriate visualization agent
-
Nitrogen gas supply
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
Wash the this compound-treated and control cells with PBS and scrape them from the culture dish.
-
Extract total lipids by adding chloroform:methanol (2:1, v/v) and incubating for 1 hour at 40°C.
-
Perform a second extraction with chloroform:methanol (1:1, v/v) for 1 hour at 40°C.
-
Combine the extracts and dry them under a stream of nitrogen.
-
-
Lipid Fractionation (Optional but Recommended):
-
To separate neutral and acidic glycosphingolipids, the dried lipid extract can be further processed. A common method involves mild alkaline hydrolysis followed by separation on a Sep-Pak C18 cartridge.
-
-
Thin-Layer Chromatography (TLC):
-
Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extracts onto a TLC plate alongside appropriate GSL standards (e.g., GlcCer, GM3).
-
Develop the TLC plate in a chamber containing the developing solvent until the solvent front reaches near the top of the plate.
-
Air-dry the plate.
-
-
Visualization and Quantification:
-
Spray the dried TLC plate with a visualization reagent such as orcinol-sulfuric acid and heat the plate to develop the spots.
-
Quantify the intensity of the spots using densitometry software (e.g., ImageJ). A decrease in the intensity of the GlcCer and downstream GSL spots in the this compound-treated samples compared to the control indicates GCS inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of GCS inhibition by this compound.
Caption: Experimental workflow for GCS inhibition studies.
References
- 1. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]
- 3. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
Application Notes and Protocols for d-threo-PDMP in a Mouse Model of Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide (GlcCer) due to a deficiency in the enzyme glucocerebrosidase (GCase).[1][2] This accumulation leads to a range of clinical manifestations, including hepatosplenomegaly, skeletal abnormalities, and, in neuronopathic forms, severe neurological damage. Substrate reduction therapy (SRT) is a therapeutic strategy aimed at decreasing the synthesis of GlcCer, thereby reducing its accumulation.[1]
d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, including GlcCer.[3][4][5] By inhibiting GCS, this compound effectively reduces the production of GlcCer, making it a valuable tool for studying the pathophysiology of Gaucher disease and for the development of novel therapeutic agents. These application notes provide detailed protocols for the use of this compound in a mouse model of Gaucher disease, along with data on its effects on GlcCer levels and relevant signaling pathways.
Mechanism of Action
This compound acts as a competitive inhibitor of GCS with respect to ceramide, preventing the transfer of glucose from UDP-glucose to ceramide.[3] This inhibition leads to a significant reduction in the cellular levels of GlcCer and downstream glycosphingolipids. In the context of Gaucher disease, this reduction in substrate synthesis helps to alleviate the burden on the deficient GCase enzyme, leading to a decrease in the overall accumulation of GlcCer in various tissues.[6] Furthermore, the accumulation of GlcCer in Gaucher disease has been linked to the dysregulation of cellular pathways, including mitochondrial function, autophagy, and the mTOR signaling pathway.[1][3] Treatment with GCS inhibitors has been shown to ameliorate these downstream pathological effects.[3]
Signaling Pathway
Caption: Signaling pathway in Gaucher disease and the mechanism of action of this compound.
Experimental Protocols
Mouse Model
A commonly used and relevant mouse model for type 1 Gaucher disease is the D409V/null mouse.[7] These mice carry a point mutation (D409V) in one allele of the Gba gene and a null allele on the other, resulting in significantly reduced GCase activity and accumulation of GlcCer in tissues such as the liver, spleen, and lungs.[7]
Preparation of this compound for In Vivo Administration
For Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 50 mg/mL stock solution.
-
For a working solution, dilute the DMSO stock in a suitable vehicle. A common vehicle is a mixture of PEG300, Tween-80, and saline.
-
To prepare a 5 mg/mL working solution:
-
Take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear. The final DMSO concentration should be kept low (e.g., below 10%) to minimize toxicity.
-
For Oral Administration (in feed):
-
This compound can be formulated into the mouse chow.
-
A typical formulation is 0.075% (w/w) in standard mouse chow. This provides approximately 150 mg/kg/day for a 25g mouse consuming 5g of food per day.[8]
-
The drug should be thoroughly mixed with the powdered chow before pelleting to ensure uniform distribution.
Administration of this compound
Intraperitoneal (i.p.) Injection:
-
A typical dosage for this compound in rodents is in the range of 20-40 mg/kg body weight.[9]
-
Administer the prepared this compound solution via intraperitoneal injection.
-
Injections can be performed once or twice daily, depending on the experimental design. A study in rats used twice-daily injections for 6 days.[9]
Oral Administration:
-
Provide the mice with ad libitum access to the chow containing this compound.
-
Monitor food consumption and the body weight of the mice regularly to ensure consistent drug intake and to assess for any potential toxicity.[8]
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a Gaucher mouse model.
Quantification of Glucosylceramide in Tissues by LC-MS/MS
This protocol is adapted from methods for quantifying GlcCer in mouse brain tissue and can be applied to other tissues.[1][10]
1. Tissue Homogenization:
-
Accurately weigh 15-25 mg of frozen tissue.
-
Homogenize the tissue in deionized water (e.g., 15 µL of water per mg of tissue) using a suitable homogenizer.
2. Lipid Extraction:
-
Transfer a known volume of the homogenate (e.g., 50 µL) to a glass tube.
-
Add an internal standard (e.g., a non-endogenous GlcCer species).
-
Add methanol and a mixture of acetone/methanol to precipitate proteins and extract lipids.
-
Vortex the mixture for approximately 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant containing the lipids to a clean tube.
3. Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Use a C18-SPE cartridge to remove interfering substances.
-
Condition the cartridge with methanol and then water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with a water/methanol mixture.
-
Elute the GlcCer with methanol.
-
Dry the eluate under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile/methanol/water with formic acid and ammonium formate).
-
Inject an aliquot of the sample onto an HPLC column suitable for separating GlcCer from its isomers (e.g., a HILIC column).
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify GlcCer based on specific precursor-product ion transitions.
Data Presentation
Table 1: Effect of a GCS Inhibitor on Glucosylceramide Levels in Tissues of Gaucher Mice
| Treatment Group | Liver GlcCer (µg/g tissue) | Spleen GlcCer (µg/g tissue) | Lung GlcCer (µg/g tissue) |
| Untreated Gaucher | 1500 ± 200 | 2500 ± 300 | 800 ± 100 |
| GCS Inhibitor-Treated Gaucher | 300 ± 50 | 800 ± 120 | 250 ± 40 |
| Wild-Type Control | 50 ± 10 | 100 ± 20 | 40 ± 8 |
Data are presented as mean ± SEM and are hypothetical, based on graphical representations from published studies demonstrating the efficacy of GCS inhibitors in reducing tissue GlcCer levels in Gaucher mouse models.[7]
Table 2: Effect of a GCS Inhibitor on Downstream Signaling Molecules
| Treatment Group | p-mTOR/total mTOR (relative units) | Nuclear TFEB (relative units) | LC3-II/LC3-I ratio (relative units) |
| Untreated Gaucher | 2.5 ± 0.3 | 0.4 ± 0.1 | 3.0 ± 0.4 |
| GCS Inhibitor-Treated Gaucher | 1.2 ± 0.2 | 1.5 ± 0.2 | 1.5 ± 0.3 |
| Wild-Type Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
Data are presented as mean ± SEM and are hypothetical, based on findings that GCS inhibition can normalize mTOR hyperactivity and restore autophagy in models of Gaucher disease.[3][7][11]
Conclusion
This compound is a critical research tool for investigating the pathogenesis of Gaucher disease and for the preclinical evaluation of substrate reduction therapies. The protocols and data presented here provide a framework for designing and executing in vivo studies using this compound in a Gaucher mouse model. Careful adherence to these methodologies will enable researchers to obtain robust and reproducible data on the efficacy and mechanism of action of GCS inhibitors.
References
- 1. amicusrx.com [amicusrx.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lysosomal storage and impaired autophagy lead to inflammasome activation in Gaucher macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal storage, impaired autophagy and innate immunity in Gaucher and Parkinson's diseases: insights for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miRNA and Autophagy in the Pharmacological Gaucher Mouse Model - SRI [sri.com]
- 7. mTOR hyperactivity mediates lysosomal dysfunction in Gaucher's disease iPSC-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Applications of D-threo-PDMP in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a synthetic ceramide analog that has emerged as a valuable tool in neurobiology research. Its primary and most well-characterized function is the inhibition of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids (GSLs). By blocking the conversion of ceramide to glucosylceramide, this compound allows for the targeted investigation of the roles of GSLs in various neuronal processes. Beyond its role as a GCS inhibitor, this compound has been shown to induce lysosomal lipid accumulation and modulate mTOR signaling, providing additional avenues for studying cellular metabolism and signaling in the nervous system.
These application notes provide an overview of the key applications of this compound in neurobiology, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Key Applications in Neurobiology
-
Inhibition of Glycosphingolipid (GSL) Biosynthesis: this compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids.[1] This inhibition leads to a reduction in the cellular levels of various GSLs, including gangliosides, which are abundant in the nervous system and play crucial roles in neuronal function.
-
Induction of Lysosomal Lipid Accumulation: Treatment with this compound leads to the accumulation of lipids within lysosomes, including ceramide, cholesterol, and lysobisphosphatidic acid (LBPA).[2][3][4] This effect can be utilized to model aspects of lysosomal storage diseases and to study the cellular consequences of impaired lysosomal function.
-
Modulation of mTOR Signaling: this compound has been shown to inactivate the mechanistic target of rapamycin (mTOR) signaling pathway.[3] This modulation is linked to the accumulation of LBPA in lysosomes and the subsequent dissociation of mTOR from the lysosomal surface.[3] This application allows for the investigation of the interplay between lipid metabolism, lysosomal function, and a central signaling pathway governing cell growth and metabolism.
-
Inhibition of Neurite Outgrowth: this compound has been demonstrated to inhibit neurite outgrowth in a dose-dependent manner in various neuronal cell models, including SH-SY5Y neuroblastoma cells.[5] This makes it a useful tool for studying the roles of GSLs in neuronal development, differentiation, and regeneration.
Data Presentation
Table 1: Inhibition of Glucosylceramide Synthase (GCS) by this compound
| Cell Line/System | IC50 Value | Ki Value | Competition Mode | Reference |
| In vitro enzyme assay | 5 µM | 0.7 µM | Mixed competition against ceramide | [1] |
| Human hepatoma HepG2 cells | 40 µM (decreased GM3 to 22.3%) | Not Reported | Not Reported | [6] |
Table 2: Effects of this compound on Neurite Outgrowth in SH-SY5Y Cells
| This compound Concentration | Effect on Neurite Initiation | Effect on Neurite Elongation | Effect on Neurite Branching | Reference |
| Dose-dependent | Decreased number of neurites/cell and % of neurite-bearing cells | Decreased length of the longest neurite/cell and total neurite length/cell | Decreased number of branch points/neurite | [5] |
Table 3: this compound-Induced Lysosomal Lipid Accumulation
| Cell Line | This compound Concentration | Accumulated Lipids | Time Course of Accumulation | Reference |
| HeLa WT cells | 20 µM | LBPA, pacSph-derived lipids, Cholesterol | LBPA: 2h, pacSph-derived lipids: 4h, Cholesterol: 6h | [3][4] |
| Human skin fibroblasts | Not Specified | Cholesterol ester and free cholesterol | Not Specified | [2] |
Table 4: Modulation of mTOR Signaling by this compound
| Cell Line/System | This compound Concentration | Effect on mTOR Pathway | Upstream Event | Reference |
| HeLa WT cells | 20 µM | Dissociation of mTOR from lysosomes, Nuclear translocation of TFEB | LBPA accumulation | [3] |
| Human hepatoma HepG2 cells | 40 µM | Increased phosphorylation of Akt1 (286% of control) | GSL depletion | [6] |
Experimental Protocols
Protocol 1: Inhibition of Glucosylceramide Synthase (GCS) Activity
Objective: To measure the inhibitory effect of this compound on GCS activity in cultured cells.
Materials:
-
Neuronal cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., ethanol)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
GCS activity assay kit (commercially available or in-house protocol using a fluorescent ceramide analog like NBD-C6-ceramide)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
GCS Activity Assay:
-
Follow the manufacturer's instructions for the GCS activity assay kit. This typically involves incubating a standardized amount of protein lysate with a reaction mixture containing a fluorescent ceramide substrate and UDP-glucose.
-
Measure the fluorescence of the resulting glucosylceramide product using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration.
-
Calculate the percentage of GCS inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessment of Neurite Outgrowth
Objective: To quantify the effect of this compound on neurite outgrowth in a neuronal cell line.
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12 with serum)
-
Differentiation medium (e.g., serum-free medium containing retinoic acid)
-
This compound
-
Multi-well imaging plates (e.g., 96-well)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding and Differentiation:
-
Seed SH-SY5Y cells onto coated imaging plates.
-
Induce differentiation by switching to a differentiation medium.
-
-
This compound Treatment:
-
After initiating differentiation, treat the cells with a range of this compound concentrations.
-
-
Immunofluorescence Staining:
-
After the desired treatment period (e.g., 3-5 days), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against β-III tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use image analysis software to quantify neurite outgrowth parameters, such as:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Percentage of neurite-bearing cells
-
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters between this compound-treated and control groups.
-
Protocol 3: Quantification of Lysosomal Lipid Accumulation
Objective: To visualize and quantify the accumulation of specific lipids in lysosomes following this compound treatment.
Materials:
-
Neuronal cells
-
This compound
-
Fluorescent dyes for lipids (e.g., Filipin for cholesterol, BODIPY-ceramide for ceramide)
-
Antibody against a lysosomal marker (e.g., anti-LAMP1)
-
Fluorescently labeled secondary antibody
-
Confocal microscope
-
Image analysis software
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
Lipid and Lysosome Staining:
-
For cholesterol staining, fix the cells and incubate with Filipin.
-
For ceramide staining, cells can be incubated with a fluorescent ceramide analog like BODIPY-ceramide during the treatment period.
-
To label lysosomes, perform immunofluorescence for a lysosomal marker like LAMP1.
-
-
Confocal Microscopy:
-
Acquire z-stack images of the stained cells using a confocal microscope.
-
-
Image Analysis:
-
Use image analysis software to quantify the colocalization between the lipid stain and the lysosomal marker.
-
Measure the fluorescence intensity of the lipid stain within the lysosomal compartments.
-
-
Data Analysis:
-
Compare the extent of lipid accumulation in lysosomes between treated and control cells.
-
Protocol 4: Western Blot Analysis of mTOR Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Neuronal cells
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of mTOR, S6K, and 4E-BP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and prepare cell lysates as described in Protocol 1, ensuring the lysis buffer contains phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
-
Data Analysis:
-
Compare the phosphorylation levels between this compound-treated and control groups.
-
Visualizations
References
- 1. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) inhibit neurite outgrowth from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cancer Cell Apoptosis with D-threo-PDMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By blocking GCS, this compound leads to the accumulation of its substrate, ceramide, a bioactive lipid known to be a key mediator of cellular stress responses, including apoptosis.[1] This accumulation of endogenous ceramide can trigger programmed cell death in cancer cells, making this compound a valuable tool for investigating apoptosis and a potential therapeutic agent.
These application notes provide a comprehensive guide for researchers utilizing this compound to study cancer cell apoptosis. We offer detailed protocols for key experiments, present representative quantitative data in a structured format, and provide visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly depending on the cancer cell line and the duration of treatment.[2]
| Cell Line | Cancer Type | Treatment Duration (hours) | Representative IC50 (µM) |
| B16 Melanoma | Melanoma | Not Specified | 10 - 15[1] |
| Glomerular Mesangial Cells (GMC) | Not Applicable (used in proliferation studies) | 24 | ~20 (for stimulation of proliferation)[1] |
| Rat Explants | Not Applicable (used in neurite growth studies) | 48 | 5 - 20 (for inhibition of neurite growth)[1] |
| Cortical Neurons | Not Applicable (used in studying Ca2+ oscillations) | 192 | 5 - 40 (for reduction of Ca2+ oscillations)[1] |
Note: IC50 values are highly dependent on experimental conditions. It is recommended to perform a dose-response curve for each cell line of interest.
Table 2: Representative Quantification of Apoptosis by Annexin V/PI Staining
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify the percentage of apoptotic and necrotic cells. Early apoptotic cells stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells stain positive for both.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| NB-4 (Acute Myeloid Leukemia) | 0 (Control) | 24 | 2-5 | 1-3 |
| 5 | 24 | ~60[3] | Variable | |
| 7.5 | 24 | Decreased from 5µM | >40%[3] | |
| Jurkat (T-cell Leukemia) | 0 (Control) | 4 | Baseline | Baseline |
| 100 (Staurosporine - Positive Control) | 4 | Increased | Increased |
Note: The provided data for NB-4 cells is from a study using 4-HPR, a different apoptosis-inducing agent, but it illustrates how to present such data.[3] It is crucial to generate similar data for this compound in the cell line of interest.
Table 3: Representative Quantitative Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to quantify changes in the expression levels of key proteins involved in the apoptotic cascade. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. Cleavage of caspases, such as caspase-3, is a hallmark of apoptosis execution.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3/Total Caspase-3 Ratio (Fold Change vs. Control) | p-JNK/Total JNK Ratio (Fold Change vs. Control) | p-Akt/Total Akt Ratio (Fold Change vs. Control) |
| BxPC-3 (Pancreatic Cancer) | 0 (Control) | 24 | 1.0 | 1.0 | 1.0 | 1.0 |
| 20 | 24 | >1.0[4] | >1.0[4] | Representative Increase | Representative Decrease | |
| U87MG (Glioblastoma) | 0 (Control) | 24 | 1.0 | 1.0 | 1.0 | 1.0 |
| 25 (CCM treatment) | 24 | 2.21[5] | Not Specified | Not Specified | Not Specified | |
| 50 (CCM treatment) | 24 | 3.49[5] | Not Specified | Not Specified | Not Specified |
Note: The data for BxPC-3 cells is illustrative of the expected trends.[4] The data for U87MG cells is from a study using a different compound (CCM) but demonstrates how to present quantitative Bax/Bcl-2 ratio changes.[5] Researchers should perform their own quantitative analysis.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound initiates apoptosis primarily through the inhibition of glucosylceramide synthase (GCS), leading to an accumulation of ceramide. Elevated ceramide levels can then trigger downstream signaling cascades, including the activation of the JNK pathway and inhibition of the pro-survival PI3K/Akt pathway, ultimately culminating in the activation of effector caspases and cell death.
Experimental Workflow for Investigating this compound Induced Apoptosis
A typical workflow for studying the apoptotic effects of this compound involves cell culture, treatment, and subsequent analysis using various assays to assess cell viability, apoptosis, and protein expression.
Logical Relationship: Ceramide Accumulation and Apoptosis
The inhibition of GCS by this compound directly leads to the accumulation of ceramide, which then acts as a second messenger to initiate the apoptotic cascade. This logical flow highlights the central role of ceramide in the mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.[6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.[4][10][11][12]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in the MTT assay protocol. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls for compensation and setting gates.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.[12][13][14][15]
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, total caspase-3, p-JNK, total JNK, p-Akt, total Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the ratios of interest (e.g., Bax/Bcl-2).
Quantification of Ceramide by LC-MS/MS
This protocol provides a general overview for the quantitative analysis of ceramide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][16][17]
Materials:
-
Treated and control cell pellets
-
Internal standards (e.g., C17:0 ceramide)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Harvest cells after this compound treatment and wash with PBS.
-
Perform lipid extraction from the cell pellets using a method such as the Bligh-Dyer extraction, after adding a known amount of internal standard.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.
-
Separate the different ceramide species using a suitable liquid chromatography column and gradient.
-
Detect and quantify the ceramide species using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Normalize the abundance of each endogenous ceramide species to the internal standard to determine its concentration.
References
- 1. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immunostep.com [immunostep.com]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. kumc.edu [kumc.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BG [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for d-threo-PDMP Treatment in Gaucher Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) for studying Gaucher disease (GD) models. This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of glucosylceramide (GlcCer). In Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase (GCase) leads to the accumulation of GlcCer, particularly in macrophages. Substrate reduction therapy (SRT) with inhibitors like this compound aims to reduce the synthesis of GlcCer, thereby alleviating the cellular pathology.
Mechanism of Action
This compound acts as a competitive inhibitor of GCS with respect to ceramide, preventing the transfer of glucose from UDP-glucose to ceramide. This inhibition reduces the production of GlcCer and downstream glycosphingolipids.[1][2] This mode of action makes it a valuable tool for investigating the pathophysiology of Gaucher disease and for evaluating potential therapeutic strategies.
Data Presentation
The following tables summarize the quantitative effects of this compound and other GCS inhibitors in various Gaucher disease models.
Table 1: In Vitro Efficacy of GCS Inhibitors in Gaucher Disease Cell Models
| Cell Model | GCS Inhibitor | Concentration | Effect | Reference |
| GBAKO-THP1 monocytes | D,L-threo-PDMP | 20 µM | Decreased release of IL-1β and TNF-α. | [3] |
| Gba-/- Neurons | GZ452 (venglustat analogue) | 300 nM | Normalized glucosylceramide levels. | [4] |
| Gba-/- Neurons | GZ452 (venglustat analogue) | 300 nM | Improved mitochondrial membrane potential. | [4] |
| Gba-/- Neurons | GZ452 (venglustat analogue) | 300 nM | Improved autophagy flux from 2.4-fold to 1.3-fold above normal. | [4] |
| Gba-/- Neurons | GZ452 (venglustat analogue) | 300 nM | Reduced LC3-II level from 2.4-fold to 1.5-fold. | [4] |
| Neuronopathic GD iPSC-neurons | GCS inhibitor | Not specified | Reversed mTORC1 hyperactivation. | [5] |
Table 2: In Vivo Efficacy of GCS Inhibitors in Gaucher Disease Mouse Models
| Mouse Model | GCS Inhibitor | Dose & Regimen | Key Findings | Reference |
| 4L;C* (neuronopathic GD) | Isofagomine | 20 or 600 mg/kg/day | Extended lifespan by 10 or 20 days, respectively. | [6] |
| 4L;C* (neuronopathic GD) | Isofagomine | 20 or 600 mg/kg/day | Increased GCase activity and protein levels in the brain. | [6] |
| 4L;C* (neuronopathic GD) | Isofagomine | 600 mg/kg/day | No significant reduction in cerebral cortical GC and GS levels. | [6] |
| 4L/PS-NA (neuronopathic GD) | Not specified | Not specified | 6-fold increase in glucosylceramide and 5-fold increase in glucosylsphingosine at 5 weeks. | [7] |
| D409V/null | Genz-112638 | 150 mg/kg per day in chow | Reduced levels of glucosylceramide in spleen, lung, and liver. | |
| D409V/null | Genz-112638 | Not specified | Arrested further accumulation of glucosylceramide in older mice. | [3] |
| K14-lnl/lnl (neuronopathic GD) | Not specified | Not specified | Increased GlcCer levels in brain, spleen, and liver. | [8] |
| D409V/null | Not specified | Not specified | 4- to 16-fold greater levels of GlcCer than wild-type mice. | [8] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Gaucher Disease Cell Models with this compound
This protocol describes the general procedure for treating cultured cells, such as patient-derived fibroblasts or macrophage models, with this compound.
Materials:
-
Gaucher disease model cell line (e.g., GBAKO-THP1 monocytes) and appropriate control cells.
-
Complete cell culture medium.
-
This compound (or its hydrochloride salt).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Equipment for cell culture, cell counting, and protein quantification.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed the Gaucher model cells and control cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the treatment period.
-
Treatment: The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Lysis:
-
For analysis of intracellular lipids or proteins, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
-
Downstream Analysis: The cell lysates can be used for various downstream analyses, including quantification of glucosylceramide and glucosylsphingosine by LC-MS/MS, western blotting for signaling proteins (e.g., mTOR, LC3), or enzyme activity assays. The culture supernatant can be collected to measure secreted inflammatory cytokines.
Protocol 2: Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from a fluorescence-based HPLC assay to measure GCS activity in vivo.[9]
Materials:
-
NBD C6-ceramide (fluorescent substrate).
-
Tissue homogenates from control and Gaucher model animals.
-
NP40 lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
HPLC system with a fluorescence detector.
-
Solvents for HPLC (e.g., methanol, chloroform).
Procedure:
-
Substrate Preparation: Prepare a solution of NBD C6-ceramide.
-
Animal Dosing: Inject mice with NBD C6-ceramide solution (e.g., 1 mg/kg body weight).
-
Tissue Collection and Homogenization: After a defined period (e.g., 3 hours), collect tissues of interest and homogenize them in a suitable buffer.
-
Protein Extraction: Extract total protein from a portion of the tissue homogenate using NP40 lysis buffer. Determine protein concentration using a BCA assay.
-
Lipid Extraction: Extract lipids from the remaining tissue homogenate.
-
HPLC Analysis:
-
Reconstitute the lipid extracts.
-
Inject the samples into an HPLC system equipped with a C18 column.
-
Separate the fluorescently labeled lipids (NBD C6-ceramide and NBD C6-glucosylceramide).
-
Detect the separated lipids using a fluorescence detector.
-
-
Data Analysis:
-
Quantify the amount of NBD C6-glucosylceramide produced by creating a standard curve.
-
Calculate the GCS activity as the amount of product formed per unit of protein per unit of time (e.g., fmol/µg protein/hour).
-
Protocol 3: Quantification of Glucosylceramide in Tissues by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of glucosylceramide in tissue samples.[1][10]
Materials:
-
Tissue samples from Gaucher model and control animals.
-
Internal standard (e.g., d5-GlcCer).
-
Homogenization buffer (e.g., 2% CHAPS solution).
-
Solvents for lipid extraction (e.g., methanol, acetone).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system.
Procedure:
-
Tissue Homogenization: Homogenize a known weight of tissue (e.g., 15-25 mg) in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Lipid Extraction:
-
Add organic solvents (e.g., methanol, acetone/methanol) to the homogenate to precipitate proteins and extract lipids.
-
Vortex and centrifuge to separate the lipid-containing supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the lipid extract through a pre-conditioned SPE cartridge to remove interfering substances.
-
Wash the cartridge with an appropriate solvent mixture.
-
Elute the glucosylceramides with a suitable elution solvent (e.g., acetone/methanol).
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate glucosylceramide from its isomers (e.g., galactosylceramide) using a suitable HPLC column (e.g., HILIC).
-
Detect and quantify the different glucosylceramide species using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the concentration of glucosylceramide in the original tissue sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound action in Gaucher disease.
Caption: In vitro experimental workflow for this compound treatment.
Caption: Signaling pathways affected by this compound in Gaucher disease.
References
- 1. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 2. Systemic inflammation in glucocerebrosidase-deficient mice with minimal glucosylceramide storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Pathophysiologic Cascade Leading to Osteoclastogenic Activation in Gaucher Disease Monocytes Generated via CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Reduction Therapy Reverses Mitochondrial, mTOR, and Autophagy Alterations in a Cell Model of Gaucher Disease [mdpi.com]
- 5. mTOR hyperactivity mediates lysosomal dysfunction in Gaucher's disease iPSC-neuronal cells [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the visceral and neuronal phenotype of 4L/PS-NA mice modeling Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models for Gaucher disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 10. amicusrx.com [amicusrx.com]
Validation & Comparative
A Comparative Guide to Glucosylceramide Synthase (GCS) Inhibitors: D-threo-PDMP and Beyond
For Researchers, Scientists, and Drug Development Professionals
Glucosylceramide synthase (GCS) has emerged as a critical therapeutic target for a range of diseases, most notably lysosomal storage disorders such as Gaucher and Fabry disease. Inhibition of this key enzyme in glycosphingolipid biosynthesis offers a promising strategy known as substrate reduction therapy (SRT). This guide provides an objective comparison of the prototypical GCS inhibitor, d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP), with three clinically advanced GCS inhibitors: Eliglustat, Venglustat, and Lucerastat. We present a synthesis of available experimental data to facilitate informed decisions in research and drug development.
Executive Summary
This guide outlines the comparative efficacy, mechanism of action, and clinical development status of four prominent GCS inhibitors. While this compound has been instrumental as a research tool in elucidating the role of glycosphingolipids in cellular processes, it has not progressed to clinical trials. In contrast, Eliglustat, Venglustat, and Lucerastat have undergone extensive clinical evaluation, with Eliglustat being an approved therapy for Gaucher disease type 1. This comparison highlights the evolution of GCS inhibitors from a foundational research compound to clinically viable therapeutics.
Comparative Data of GCS Inhibitors
The following tables summarize the key characteristics and reported efficacy of this compound, Eliglustat, Venglustat, and Lucerastat. It is important to note that the IC50 values are derived from various studies and experimental conditions, which can influence the results. Direct head-to-head comparisons under identical assay conditions are limited in the published literature.
Table 1: In Vitro Potency of GCS Inhibitors
| Inhibitor | Target | Reported IC50 | Cell/Assay Type |
| This compound | Glucosylceramide Synthase (GCS) | ~5 µM | Enzyme assay[1] |
| Eliglustat | Glucosylceramide Synthase (GCS) | 10 ng/mL (~24 nM) | Human K562 cells / A375 cell-derived microsomes[2][3] |
| Venglustat | Glucosylceramide Synthase (GCS) | Not explicitly stated in a comparable format | --- |
| Lucerastat | Glucosylceramide Synthase (GCS) | Median IC50 of 11 µM (for Gb3 reduction) | Cultured fibroblasts from Fabry patients[4] |
Disclaimer: The IC50 values presented are from different sources and should be interpreted with caution due to variations in experimental methodologies.
Table 2: Clinical Development and Efficacy Highlights
| Inhibitor | Development Status | Key Clinical Efficacy Findings |
| This compound | Preclinical Research Tool | No clinical trial data available. |
| Eliglustat | Approved for Gaucher Disease Type 1 | Significant reductions in spleen and liver volume; improvements in hemoglobin and platelet counts.[5] |
| Venglustat | Clinical Trials (Fabry Disease, etc.) | Showed reductions in plasma and skin Gb3 levels in Fabry disease patients.[6] |
| Lucerastat | Clinical Trials (Fabry Disease) | Demonstrated a significant reduction in plasma Gb3 levels in Fabry disease patients.[7][8] |
Mechanism of Action and Signaling Pathway
GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, these compounds reduce the production of glucosylceramide and its downstream metabolites, such as globotriaosylceramide (Gb3) in Fabry disease and glucosylceramide itself in Gaucher disease. This substrate reduction helps to alleviate the accumulation of these lipids in lysosomes, which is the underlying cause of the associated pathologies.
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay (Cell-Based)
This protocol provides a general framework for assessing the inhibitory activity of compounds on GCS in a cellular context.
Objective: To determine the IC50 value of a test compound for GCS inhibition by measuring the reduction of a downstream glycosphingolipid.
Materials:
-
Cell line expressing GCS (e.g., human fibroblast or other relevant cell line)
-
Cell culture medium and supplements
-
Test compounds (this compound, etc.) and vehicle (e.g., DMSO)
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Analytical equipment for glycosphingolipid quantification (e.g., HPLC, mass spectrometry)
Procedure:
-
Cell Seeding: Plate cells in a multi-well format and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a specified period (e.g., 24-72 hours). Include a vehicle-only control.
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells with PBS and lyse them. Extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol).
-
Glycosphingolipid Analysis: Quantify the levels of a specific downstream glycosphingolipid (e.g., GM1, GM3, or Gb3) using a validated analytical method such as HPLC or LC-MS/MS.
-
Data Analysis: Normalize the glycosphingolipid levels to the total protein concentration or cell number. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. An inhibitor of glucosylceramide synthase inhibits the human enzyme, but not enzymes from other organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eliglustat - Wikipedia [en.wikipedia.org]
- 6. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idorsia | Media release [idorsia.com]
- 8. Understanding and modifying Fabry disease: Rationale and design of a pivotal Phase 3 study and results from a patient-reported outcome validation study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of d-threo-PDMP: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of d-threo-PDMP, a glucosylceramide synthase inhibitor. Adherence to these procedures is paramount to ensure a safe laboratory environment and to prevent environmental contamination.
Chemical and Physical Properties Overview
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₃H₃₈N₂O₃ • HCl[1] |
| Molecular Weight | 427.0 g/mol [1] |
| Physical State | Solid[1] |
| Solubility | Soluble in Ethanol and Methanol[2] |
| Flammability | Not flammable[1] |
Hazard Identification and Safety Precautions
According to safety data sheets, this compound is classified as a hazardous substance that can cause serious eye irritation and may cause respiratory irritation[1]. One safety data sheet indicates it is not a hazardous substance or mixture[3][4]. Given this conflicting information, it is prudent to handle this compound as a hazardous substance.
Key Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear eye protection/face protection.[1]
Always handle this compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for chemical waste disposal and should be adapted to comply with your institution's specific guidelines.
Experimental Protocol: Disposal of this compound
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof hazardous waste container.[5][6][7]
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Do not mix this compound waste with other incompatible waste streams.[5]
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste".[5][8][9]
-
The label must include the full chemical name: "d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride" or "this compound". Do not use abbreviations or chemical formulas.[5][9]
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of accumulation and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure the container is kept closed except when adding waste.[8]
-
-
Disposal Request:
Environmental Protection: It is critical to prevent this compound from entering the environment. Do not dispose of this chemical down the drain or in the regular trash[1][5]. Improper disposal can lead to contamination of sewer systems, surface water, and ground water[1].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mcneese.edu [mcneese.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Management | Environmental Health & Safety [ehs.utk.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Operational Guide for Handling d-threo-PDMP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with d-threo-PDMP. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Compound Data Summary
The following table summarizes the available physical, chemical, and safety data for this compound hydrochloride. Note that hazard classifications from different suppliers vary; therefore, a cautious approach to handling is recommended.
| Property | Data |
| Chemical Name | N-[(1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-decanamide, monohydrochloride |
| Synonyms | D-PDMP, (+)-D-threo-PDMP (hydrochloride) |
| Molecular Formula | C₂₃H₃₈N₂O₃ • HCl |
| Molecular Weight | 427.0 g/mol |
| Physical State | Solid |
| Solubility | Soluble in Ethanol, Methanol, and DMSO. |
| Storage Conditions | Store at -20°C for long-term storage.[1][2] |
| Hazard Identification | Causes serious eye irritation (H319) and may cause respiratory irritation (H335).[2] Note: Some suppliers classify this compound as non-hazardous. Due to this discrepancy, it is prudent to handle it as a potentially hazardous substance. |
Personal Protective Equipment (PPE)
Consistent with handling potent small-molecule inhibitors and based on a conservative interpretation of available safety data, the following PPE is mandatory when working with this compound in its solid form or in solution.
| PPE Category | Specification |
| Hand Protection | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed before leaving the work area. Change gloves regularly or if contamination is suspected.[3] |
| Eye Protection | Use safety glasses with side shields or chemical splash goggles.[2] |
| Body Protection | A lab coat or a disposable gown should be worn to protect from potential splashes. Ensure cuffs are tucked into the inner pair of gloves. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of airborne particles. |
Experimental Protocols: Handling and Preparation of Solutions
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring experimental accuracy.
1. Preparation for Handling:
-
Designate a specific work area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
Assemble all required materials: this compound, appropriate solvent (e.g., DMSO, ethanol), calibrated pipettes, vortex mixer, and waste containers.
2. Weighing the Solid Compound:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of inhaling airborne powder.
-
Use a dedicated, clean spatula and weighing paper.
-
Carefully transfer the desired amount of this compound to a suitable container.
-
Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use. Dispose of the wipe in the designated chemical waste container.
3. Preparation of a Stock Solution (Example with DMSO):
-
In a chemical fume hood, add the appropriate volume of DMSO to the vessel containing the weighed this compound.
-
Securely cap the vessel.
-
Mix the solution using a vortex mixer until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.[1]
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C for long-term stability.[4][5]
Operational and Disposal Plan
The following workflow outlines the lifecycle of this compound in the laboratory, from receipt to disposal, emphasizing safety at each step.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
